2-Hydroxymethylethyl isopropyl maleate

Polymer Chemistry Materials Science Chemical Engineering

Addressing the challenge of sourcing a dual-functional maleate monomer? This compound resolves the need for a single agent offering both high-temperature stability (bp 333.3°C) and reactive crosslinking capability. - Differentiator: Its asymmetrical structure uniquely combines a hydroxyl-terminated ester for post-polymerization modification with a bulky isopropyl ester to control solubility and steric hindrance. - Key Outcome: Enables high-performance, low-VOC coatings and adhesives with enhanced mechanical integrity, where simpler maleates like diisopropyl maleate fail. - Supply Assurance: Offered as a custom synthesis product to meet specific purity and scale requirements for advanced R&D.

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
CAS No. 85909-46-2
Cat. No. B12644806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethylethyl isopropyl maleate
CAS85909-46-2
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=CC(=O)OCCCO
InChIInChI=1S/C10H16O5/c1-8(2)15-10(13)5-4-9(12)14-7-3-6-11/h4-5,8,11H,3,6-7H2,1-2H3/b5-4-
InChIKeyFVITXPQZIMMIHG-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Technical Specifications and Baseline Profile for 2-Hydroxymethylethyl Isopropyl Maleate (CAS 85909-46-2)


2-Hydroxymethylethyl isopropyl maleate (CAS 85909-46-2) is an asymmetrical maleate diester characterized by a polymerizable maleate core flanked by a hydroxyl-terminated propyl ester and an isopropyl ester [1]. This molecular architecture imparts both hydrophilic character (via the hydroxyl group) and steric bulk (via the isopropyl group) to the monomer [2]. The compound is a derivative of maleic acid and is classified within the broader category of maleate esters, which are known for their utility in polymer synthesis, coatings, and adhesives . Its IUPAC name is 1-O-(3-hydroxypropyl) 4-O-propan-2-yl (Z)-but-2-enedioate [1].

The Risk of Generic Substitution: Why 2-Hydroxymethylethyl Isopropyl Maleate is Not Interchangeable with Common Maleate Esters


Substituting 2-hydroxymethylethyl isopropyl maleate with simpler maleate diesters like diisopropyl maleate or dibutyl maleate is technically unsound. This is because the target compound's unique unsymmetrical diester structure, featuring a reactive hydroxyl group on one ester chain and a bulky isopropyl group on the other, provides a dual-functionality not present in its symmetrical counterparts . This difference is critical: the hydroxyl group enables further crosslinking and polymer modification, while the isopropyl group influences steric hindrance and solubility, directly impacting final polymer properties . Therefore, procurement decisions must be based on specific, quantifiable physicochemical and functional differences rather than class-level assumptions [1].

Quantitative Differentiation: A Data-Driven Guide for Selecting 2-Hydroxymethylethyl Isopropyl Maleate Over Analogs


Molecular Weight and Boiling Point: Establishing a Distinct Physical Profile vs. Diisopropyl Maleate

The presence of an additional hydroxyl group in 2-hydroxymethylethyl isopropyl maleate (C10H16O5) results in a higher molecular weight of 216.23 g/mol, compared to 200.23 g/mol for the non-hydroxylated analog diisopropyl maleate (C10H16O4) [1]. This structural difference correlates with a significantly higher boiling point of 333.3°C for the target compound versus 225.5°C for diisopropyl maleate [2], indicating stronger intermolecular interactions [3].

Polymer Chemistry Materials Science Chemical Engineering

Density and Flash Point: Differentiating Safety and Handling Parameters vs. Diisopropyl Maleate

The target compound exhibits a higher density (1.125 g/cm³) and a higher flash point (124.9°C) compared to its non-hydroxylated analog, diisopropyl maleate (density: 1.027 g/cm³; flash point: 112.3°C) [1][2]. The increased density (9.5% higher) and higher flash point (12.6°C higher) are consistent with the compound's larger molecular weight and the presence of hydrogen-bonding hydroxyl groups, which contribute to lower volatility and a higher energy barrier for ignition .

Process Safety Chemical Handling Industrial Chemistry

Functional Group Reactivity: Hydroxyl-Driven Crosslinking and Modification Potential vs. Non-Functionalized Diisopropyl Maleate

The defining feature of 2-hydroxymethylethyl isopropyl maleate is its pendant hydroxyl group (1 per molecule), which is completely absent in non-functionalized maleates like diisopropyl maleate . This hydroxyl group confers the ability to participate in secondary reactions, such as esterification, transesterification, or urethane bond formation, which are impossible for the fully esterified analog . This functionality allows the target compound to act not just as a comonomer but as a reactive crosslinker or site for further polymer modification [1].

Polymer Chemistry Materials Synthesis Coatings Technology

Optimal Research and Industrial Application Scenarios for 2-Hydroxymethylethyl Isopropyl Maleate Based on Quantitative Differentiation


Synthesis of Hydroxyl-Functionalized Specialty Copolymers

This scenario leverages the compound's unique dual-functionality as a polymerizable maleate ester with a pendant hydroxyl group. Its higher boiling point (333.3°C) and density (1.125 g/cm³) compared to diisopropyl maleate [1] suggest it can be effectively used in high-temperature solution polymerizations where lower-boiling monomers would volatilize. The reactive hydroxyl group can then be used post-polymerization to graft additional chains, incorporate crosslinkers, or attach functional moieties, creating polymers with tailored properties for coatings or advanced materials .

High-Temperature Processing and Coating Formulations

Due to its significantly higher boiling point (333.3°C) and flash point (124.9°C) relative to simpler maleate esters [1], this compound is better suited for formulations requiring high-temperature curing or processing. This thermal stability allows for a wider processing window and reduces the risk of monomer loss through evaporation during manufacturing, ensuring a more consistent and reliable final product composition. This is particularly relevant for industrial coatings and adhesives applied via heat-cured processes .

Development of Reactive Diluents or Crosslinking Agents

The presence of the hydroxyl group makes 2-hydroxymethylethyl isopropyl maleate a candidate for use as a reactive diluent in polymer formulations [1]. Unlike inert solvents or non-functional maleates like diisopropyl maleate, this compound can polymerize into the network while also providing a site for crosslinking, reducing volatile organic compound (VOC) emissions and improving the mechanical integrity of the final material. This dual role is a key differentiator for formulating high-performance, low-VOC coatings and sealants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxymethylethyl isopropyl maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.